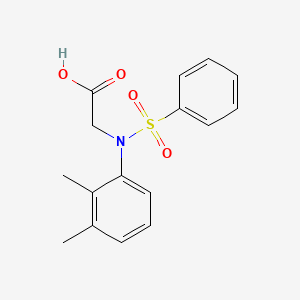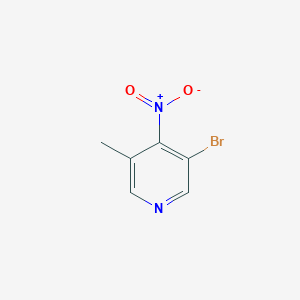![molecular formula C22H21ClN2O3S B2366034 4-[benzyl(éthyl)sulfamoyl]-N-(2-chlorophényl)benzamide CAS No. 864939-50-4](/img/structure/B2366034.png)
4-[benzyl(éthyl)sulfamoyl]-N-(2-chlorophényl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Applications De Recherche Scientifique
4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide has several applications in scientific research:
-
Medicinal Chemistry: : The compound is studied for its potential as a pharmaceutical agent. Its sulfonamide group is known to exhibit antibacterial and antifungal properties, making it a candidate for drug development.
-
Biological Studies: : Researchers investigate the compound’s effects on various biological pathways and its potential as an enzyme inhibitor.
-
Industrial Applications: : The compound can be used as an intermediate in the synthesis of other complex organic molecules, particularly in the production of agrochemicals and dyes.
Mécanisme D'action
Target of Action
The primary target of the compound 4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that the compound interacts with its target, carbonic anhydrase 2, potentially inhibiting its activity . This interaction could lead to changes in the balance of carbon dioxide and bicarbonate in the body, which could have various physiological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide typically involves the following steps:
-
Formation of the Sulfonamide Group: : The initial step involves the reaction of benzylamine with ethylsulfonyl chloride to form N-benzyl-N-ethylsulfonamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
[ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{C}_2\text{H}_5\text{SO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{C}_2\text{H}_5)\text{SO}_2\text{Cl} + \text{HCl} ]
-
Coupling with 2-chlorobenzoic acid: : The N-benzyl-N-ethylsulfonamide is then coupled with 2-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.
[ \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{C}_2\text{H}_5)\text{SO}_2\text{Cl} + \text{C}_6\text{H}_4\text{COOH}(\text{Cl}) \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{C}_2\text{H}_5)\text{SO}_2\text{C}_6\text{H}_4\text{CO}(\text{Cl}) + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of 4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the sulfonamide group to an amine group.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloro group. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives
Reduction: Amine derivatives
Substitution: Methoxy or tert-butoxy derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(N-benzyl-N-methylsulfamoyl)-N-(2-chlorophenyl)benzamide
- 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-fluorophenyl)benzamide
- 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-bromophenyl)benzamide
Uniqueness
4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide is unique due to the presence of the ethylsulfamoyl group combined with the 2-chlorophenyl moiety. This specific combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. Compared to its analogs, this compound may exhibit improved pharmacokinetic properties and greater efficacy in biological assays.
Propriétés
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-2-25(16-17-8-4-3-5-9-17)29(27,28)19-14-12-18(13-15-19)22(26)24-21-11-7-6-10-20(21)23/h3-15H,2,16H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBYSNQWPHPZGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2365954.png)
![N-(5-chloro-2-methoxyphenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2365955.png)
![3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2365958.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2365964.png)



![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide](/img/structure/B2365970.png)
![2-[(4-chlorobenzyl)amino]-N-(4-iodophenyl)acetamide](/img/structure/B2365971.png)

![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine](/img/structure/B2365973.png)
